

Cross-reactivity of BAY-1082439 with other kinase families

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY-1082439**

Cat. No.: **B8560371**

[Get Quote](#)

BAY-1082439: A Comparative Analysis of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **BAY-1082439**, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to provide researchers with the necessary information to evaluate its potential for target-specific research and therapeutic development.

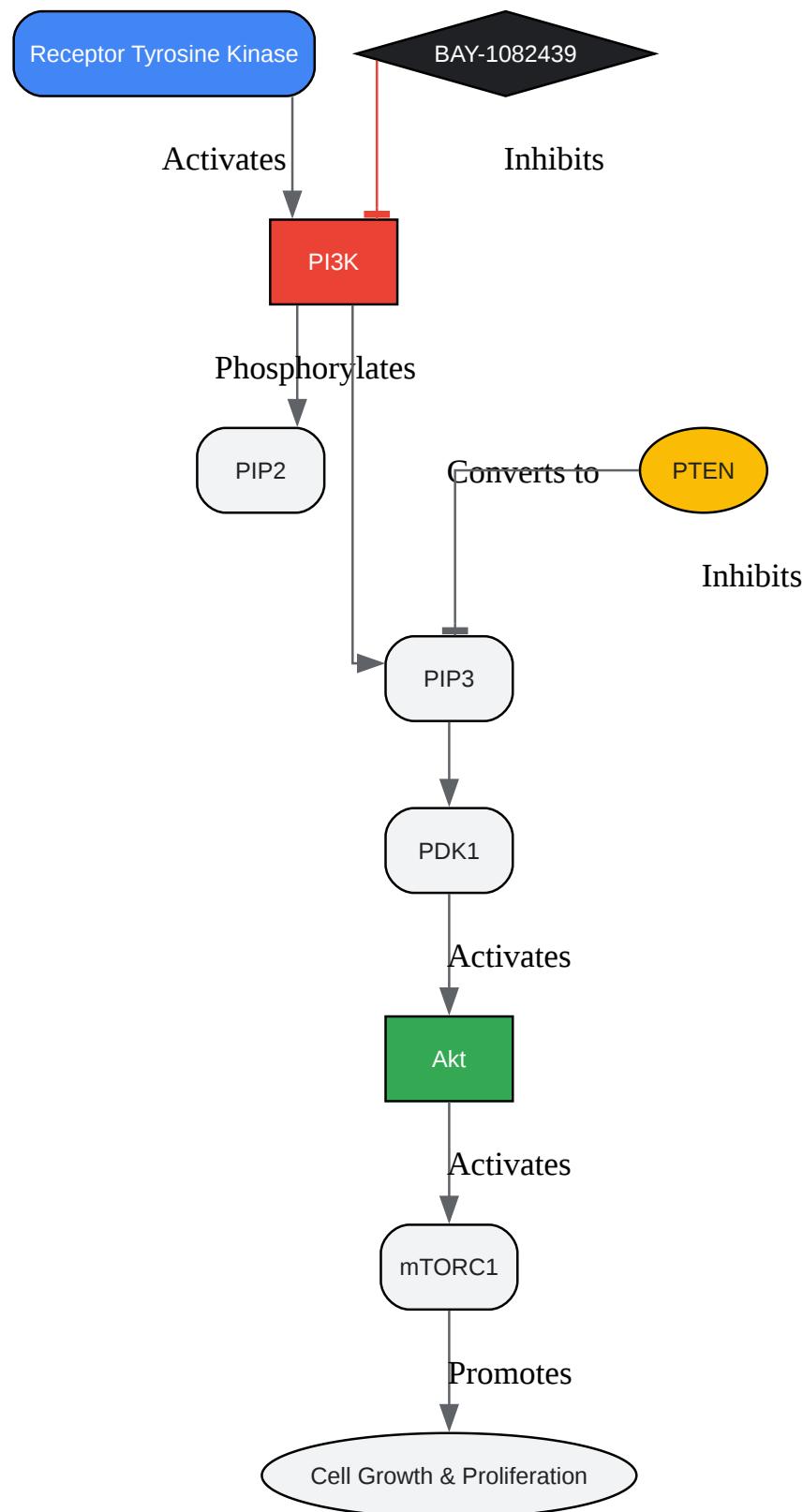
Introduction to BAY-1082439

BAY-1082439 is an orally bioavailable small molecule inhibitor targeting the alpha (α), beta (β), and delta (δ) isoforms of PI3K.[1][2][3][4] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[5] **BAY-1082439** has demonstrated potent activity in tumor models with activated PI3K α and loss of PTEN, a tumor suppressor that negatively regulates the PI3K pathway.[2][6]

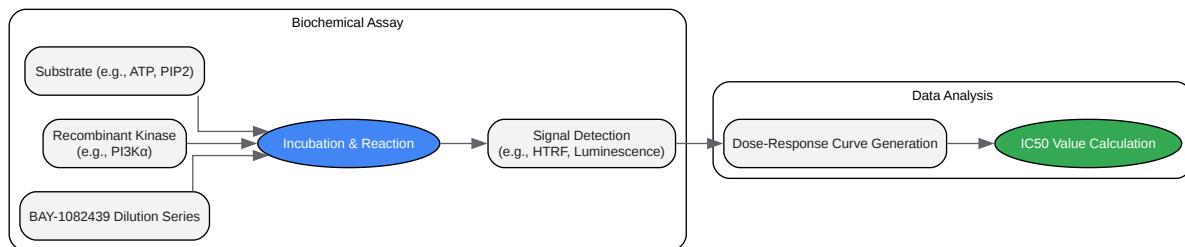
Kinase Inhibition Profile

The primary targets of **BAY-1082439** are the class I PI3K isoforms. Its inhibitory activity has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Kinase Target	IC50 (nM)	Reference
PI3K α	4.9	[1] [2] [3] [6]
PI3K β	15	[1] [2] [3] [6]
PI3K δ	1	[7]
PI3K γ	52	[7]
mTOR	>10,000	[1] [2] [3] [6]


Note: The data indicates that **BAY-1082439** is a highly potent inhibitor of PI3K α , β , and δ , with a slightly lower potency for the γ isoform. Importantly, it displays over 1000-fold selectivity against the mammalian target of rapamycin (mTOR) kinase, another key component of the PI3K signaling pathway.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Cross-reactivity with other Kinase Families


While **BAY-1082439** is characterized as a highly selective PI3K inhibitor, comprehensive data from broad-panel kinase screening assays (e.g., KINOMEscan) against other kinase families is not readily available in the public domain. Such a screen would provide a more complete picture of its off-target effects and potential for polypharmacology. The available information primarily focuses on its selectivity within the PI3K family and against mTOR.

Signaling Pathway and Experimental Workflow

To understand the context of **BAY-1082439**'s activity, it is essential to visualize its position in the PI3K/Akt/mTOR signaling pathway and the general workflow for assessing its kinase selectivity.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **BAY-1082439**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

The following is a representative protocol for a biochemical assay to determine the IC50 of a PI3K inhibitor, based on common methodologies such as Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the in vitro inhibitory potency of **BAY-1082439** against a specific PI3K isoform.

Materials:

- Recombinant human PI3K isoforms (e.g., PI3K α /p85 α)
- **BAY-1082439**
- ATP
- PIP2 (phosphatidylinositol-4,5-bisphosphate)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

- HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and Streptavidin-XL665)
- 384-well low-volume microplates
- Plate reader capable of HTRF detection

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **BAY-1082439** in 100% DMSO.
 - Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
- Assay Reaction:
 - Add a small volume (e.g., 2 μ L) of the diluted **BAY-1082439** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the PI3K enzyme solution to each well, except for the negative control wells.
 - Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a stop solution containing EDTA.
 - Add the HTRF detection reagents to the wells.
 - Incubate the plate at room temperature for the recommended time to allow for the detection reagents to bind.
- Data Acquisition and Analysis:

- Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
- Calculate the HTRF ratio (665 nm / 620 nm).
- Plot the HTRF ratio against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion

BAY-1082439 is a highly potent and selective inhibitor of PI3K isoforms α , β , and δ , with significantly lower activity against the γ isoform and negligible activity against mTOR. This selectivity profile makes it a valuable tool for investigating the specific roles of these PI3K isoforms in cellular signaling and disease. While its cross-reactivity against a broader range of kinase families is not extensively documented in publicly available sources, its high potency and selectivity within the PI3K family are well-established. Researchers utilizing this compound should be aware of its specific inhibitory profile and consider its potential effects in the context of the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revvity.com [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. axonmedchem.com [axonmedchem.com]

- 7. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Cross-reactivity of BAY-1082439 with other kinase families]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8560371#cross-reactivity-of-bay-1082439-with-other-kinase-families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com